Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in several studies . One synthetic method involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol . Another method involves a radical addition followed by intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3 .
Chemical Reactions Analysis
Pyrazoles, including this compound, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural and Spectral Investigations
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and its derivatives have been the subject of structural and spectral investigations. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involved combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations (Viveka et al., 2016).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of various pyrazole derivatives from this compound. These include the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Corrosion Inhibition
Pyrazole derivatives, such as those related to this compound, have been studied for their inhibitive effect on steel corrosion in acidic solutions. These compounds act as cathodic-type inhibitors and are effective in reducing the corrosion rate of steel (Tebbji et al., 2005).
Development of Agricultural Chemicals
Research on pyrazole derivatives includes their application in agriculture, such as the synthesis of chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the synthesis of ethyl pyrazolecarboxylates and pyrazole ring formation (Hanzlowsky et al., 2003).
Antimicrobial and Anticancer Potential
Some studies have explored the potential of pyrazole derivativesas antimicrobial and anticancer agents. Compounds synthesized from this compound have shown promising results in vitro against various microbial strains and in anticancer activity assessments (Hafez et al., 2016).
Anti-inflammatory Applications
There is also interest in the potential anti-inflammatory properties of this compound derivatives. These compounds have been synthesized and evaluated for anti-inflammatory activity, showing significant results in reducing inflammation in experimental models (Khanal Pratik et al., 2018).
Safety and Hazards
Future Directions
The future directions for Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate could involve further exploration of its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new synthetic strategies and applications of the pyrazole scaffold could be explored .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular functions. These effects can result in modifications to cellular metabolism, such as changes in the production of metabolic intermediates and energy levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular functions, such as alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in the production of metabolic intermediates and energy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For instance, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function. For example, this compound can localize to the mitochondria, influencing mitochondrial functions and energy production .
Properties
IUPAC Name |
ethyl 2,5-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGPOXVDOROJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206054 | |
Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-40-1 | |
Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-Dimethylpyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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